(S)-2-Amino-N-(2-bromo-benzyl)-propionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRKEPDFQGOKBZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 Amino N 2 Bromo Benzyl Propionamide and Its Analogues
Established Synthetic Routes and Strategies for Amide Formation
The creation of the amide linkage in (S)-2-Amino-N-(2-bromo-benzyl)-propionamide is central to its synthesis. This is typically achieved by coupling a chiral amino acid precursor with the appropriate amine.
Coupling Reactions for Amide Bond Construction
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group. uni-kiel.de A multitude of coupling reagents have been developed to facilitate this transformation efficiently, minimizing side reactions and preserving the stereochemical integrity of the chiral centers. uni-kiel.de
These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which is then susceptible to nucleophilic attack by the amine. sigmaaldrich.com The choice of coupling reagent is crucial and can be influenced by factors such as the steric hindrance of the coupling partners and the desired reaction conditions. bachem.comacs.org
Below is a table of commonly employed coupling reagents in amide bond synthesis:
| Reagent Class | Example Reagents | Activating Species | Key Features |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Widely used, cost-effective. Byproducts can be challenging to remove. uni-kiel.de |
| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | OBt or OAt esters | High coupling efficiency, suitable for sterically hindered amino acids. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU | OBt or OAt esters | Fast reaction rates, low racemization. sigmaaldrich.com HATU is particularly effective due to the properties of its HOAt leaving group. acs.org |
| Other | T3P (Propylphosphonic Anhydride), CDI (Carbonyldiimidazole) | Mixed anhydride, Acylimidazolide | T3P is effective for sterically demanding couplings. CDI is useful for specific applications. bachem.com |
Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) are often used in conjunction with these coupling reagents to suppress racemization and improve reaction rates. uni-kiel.deacs.org
Incorporation of the 2-Bromobenzyl Moiety
The synthesis of the target compound requires the specific incorporation of a 2-bromobenzyl group. This is typically achieved through the use of 2-bromobenzylamine (B1296416) as the amine coupling partner. The synthesis of 2-bromobenzylamine itself can be accomplished through various established methods, such as the reductive amination of 2-bromobenzaldehyde (B122850) or the reduction of 2-bromobenzonitrile.
Alternatively, the 2-bromobenzyl group can be introduced via nucleophilic substitution, where a suitably protected (S)-2-aminopropionamide reacts with 2-bromobenzyl bromide. However, the direct coupling of a protected amino acid with 2-bromobenzylamine is a more convergent and commonly employed strategy.
Utilization of Chiral Amino Acid Precursors
The stereochemistry of the final compound is dictated by the starting chiral amino acid. For the synthesis of this compound, (S)-alanine is the requisite precursor. To prevent unwanted side reactions, such as self-polymerization or diketopiperazine formation, the amino group of (S)-alanine must be protected prior to the coupling reaction. researchgate.net
Commonly used nitrogen-protecting groups in peptide synthesis include:
Boc (tert-butoxycarbonyl): This group is stable under a wide range of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA).
Cbz (Carboxybenzyl): This protecting group is typically removed by catalytic hydrogenation.
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is often used in solid-phase peptide synthesis.
The protected (S)-alanine is then activated using a coupling reagent and reacted with 2-bromobenzylamine to form the desired amide bond. A final deprotection step reveals the free amino group in the target molecule.
Enantioselective Synthesis Approaches and Stereocontrol
Maintaining the stereochemical purity of the chiral center is paramount in the synthesis of enantiomerically pure compounds. Enantioselective strategies are employed to ensure that the desired (S)-enantiomer is obtained with high enantiomeric excess.
Asymmetric Catalysis in Amide Synthesis
Asymmetric catalysis offers an elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. In the context of amide synthesis, chiral catalysts can be employed to control the formation of the C-N bond with high stereoselectivity. nih.gov
This can be achieved through various strategies, including the asymmetric N-alkylation of a primary amide with a racemic alkyl electrophile in the presence of a chiral copper catalyst system. nih.gov Chiral N,N'-dioxide ligands, derived from readily available amino acids, can form complexes with a variety of metal ions to create highly effective and tunable chiral catalysts for a range of asymmetric reactions. rsc.orgoup.com These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.
Application of Chiral Auxiliaries and Ligands
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org
For the synthesis of this compound, a chiral auxiliary could be attached to a propionyl moiety. The chiral auxiliary then sterically directs the approach of the 2-bromobenzylamine, leading to the preferential formation of the (S)-diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
Several well-established chiral auxiliaries are available for asymmetric synthesis:
| Chiral Auxiliary | Key Features |
|---|---|
| Evans Oxazolidinones | Derived from amino alcohols, these auxiliaries provide excellent stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.orgtcichemicals.comharvard.edu The stereochemical outcome is highly predictable based on the substitution pattern of the oxazolidinone. tcichemicals.com |
| Pseudoephedrine Amides | Both enantiomers of pseudoephedrine are commercially available and serve as effective chiral auxiliaries. wikipedia.org They form enolates that undergo highly diastereoselective alkylation reactions. wikipedia.org |
| SAMP/RAMP Hydrazones | Derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine, these auxiliaries are used for the asymmetric alkylation of ketones and aldehydes. |
In addition to chiral auxiliaries, the use of chiral ligands in transition metal-catalyzed reactions is a powerful tool for stereocontrol. researchgate.netacs.org A wide array of chiral ligands, often with C2 symmetry, have been developed to provide high levels of enantioselectivity in various chemical transformations, including amide bond formation. oup.comacs.org
Dynamic Kinetic Resolution Strategies for Enantiomeric Enrichment
Dynamic Kinetic Resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, allowing for the conversion of a racemic mixture into a single, enantiomerically pure product with a theoretical maximum yield of 100%. This is achieved by combining a kinetic resolution—where one enantiomer reacts faster than the other—with the simultaneous in-situ racemization of the slower-reacting enantiomer. rsc.org This ensures a continuous supply of the faster-reacting enantiomer, driving the reaction towards a single stereoisomeric product. wikipedia.org DKR is particularly relevant for the synthesis of enantiopure amines and amino acid derivatives, which are the key precursors for chiral amides like this compound.
Various catalytic systems have been developed for DKR processes, broadly categorized into chemoenzymatic and purely chemical methods.
Chemoenzymatic Dynamic Kinetic Resolution: This is a widely used approach that pairs the high selectivity of an enzyme for the resolution step with a chemical catalyst for the racemization. For the synthesis of chiral amino acids, a common strategy involves the use of an aminopeptidase (B13392206) or amidase in the presence of a racemase. nih.govnih.gov For instance, d- and l-amino acids can be produced from their corresponding racemic amides using stereoselective amidases in the presence of an α-amino-ɛ-caprolactam (ACL) racemase. nih.govnih.gov Similarly, secondary alcohols, which can be precursors to chiral synthons, are effectively resolved using enzymes like Candida antarctica lipase (B570770) B (CALB) in conjunction with ruthenium-based racemization catalysts. wikipedia.org
Chemical Dynamic Kinetic Resolution: Entirely non-enzymatic DKR methods have also been developed. A notable example is the Noyori asymmetric hydrogenation, where a chiral ruthenium-BINAP complex selectively hydrogenates one enantiomer of a β-ketoester while the substrate undergoes rapid base-catalyzed epimerization. wikipedia.orgprinceton.edu Organocatalysis has also emerged as a valuable tool. Chiral bifunctional catalysts, such as those based on (thio)urea or squaramide scaffolds, can facilitate DKR in reactions like the alcoholysis of azlactones to generate enantiomerically enriched α-amino acid derivatives. mdpi.com These catalysts often operate through a network of hydrogen bonds to activate both the substrate and the nucleophile, controlling the stereochemical outcome. mdpi.com
The table below summarizes various DKR approaches applicable to the synthesis of chiral precursors for complex amides.
| DKR Strategy | Catalyst System | Substrate Class | Key Features |
| Chemoenzymatic | Amidase + Racemase | Racemic Amino Acid Amides | High enantioselectivity, mild reaction conditions. nih.govnih.gov |
| Chemoenzymatic | Lipase (e.g., CALB) + Ru-complex | Racemic Secondary Alcohols | Broad substrate scope, high yields and enantiomeric excess (>99% ee). wikipedia.org |
| Chemical | Chiral Ru-BINAP complex | Racemic β-Ketoesters | Homogeneous catalysis, excellent for producing chiral β-hydroxy esters. wikipedia.orgprinceton.edu |
| Organocatalytic | Chiral (Thio)urea or Squaramide | Azlactones | Metal-free catalysis, provides access to α-amino acid derivatives. mdpi.com |
Novel and Emerging Synthetic Pathways
Recent advancements in synthetic organic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods for constructing complex molecules. For amide synthesis, this involves moving beyond traditional coupling-reagent-based methods, which often generate significant waste, towards innovative strategies like multicomponent reactions and processes guided by the principles of green chemistry. ucl.ac.uk
Multicomponent Reaction Approaches
For the synthesis of α-amino amide structures, such as this compound, the Ugi four-component reaction (Ugi-4CR) is an exceptionally powerful tool. pulsus.com The classical Ugi reaction involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. nih.govpulsus.com
A hypothetical Ugi-4CR synthesis of an analogue of the target compound could proceed as follows:
Aldehyde: Acetaldehyde
Amine: 2-Bromobenzylamine
Carboxylic Acid: An N-protected amino acid (e.g., Boc-Alanine)
Isocyanide: A suitable isocyanide (e.g., tert-Butyl isocyanide)
The reaction first involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. nih.gov This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement to form the final bis-amide product. pulsus.comnih.gov The versatility of the Ugi reaction allows for the creation of large libraries of diverse amide-containing molecules by simply varying the four starting components. researchgate.net
Another relevant MCR is the Passerini three-component reaction, which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comrsc.org While the product is an ester-amide rather than a bis-amide, this reaction highlights the power of isocyanide-based MCRs in rapidly assembling complex functionalized molecules. pulsus.comrsc.org
| Multicomponent Reaction | Reactants | Product Type | Key Advantages |
| Ugi Reaction (4-CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High convergence, rapid library synthesis, excellent atom economy. pulsus.comnih.gov |
| Passerini Reaction (3-CR) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Direct access to depsipeptide-like structures in a single step. mdpi.comrsc.org |
Green Chemistry Principles in Amide Synthesis
The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical and chemical industries. ucl.ac.ukrsc.org However, traditional methods often rely on stoichiometric coupling reagents (like carbodiimides) or the conversion of carboxylic acids to highly reactive acyl chlorides, processes that suffer from poor atom economy and generate significant chemical waste. ucl.ac.uk Green chemistry principles aim to mitigate these issues by designing safer and more efficient chemical processes. acs.org
Catalytic Direct Amidation A key goal in green amide synthesis is the direct catalytic formation of an amide bond from a carboxylic acid and an amine, releasing only water as a byproduct. This avoids the use of stoichiometric activating agents. Various catalysts have been developed for this purpose, including those based on boron acs.org and ruthenium. Boronic acid catalysts, for instance, can facilitate direct amidations at room temperature, offering a waste-free alternative to classical methods.
Enzymatic Amide Bond Formation Biocatalysis offers an environmentally attractive route to amide synthesis, leveraging the efficiency and selectivity of enzymes under mild, typically aqueous, conditions. rsc.orgnih.gov Several enzymatic strategies exist:
ATP-Independent Transacylation: Hydrolase enzymes, particularly lipases, can catalyze the aminolysis of esters to form amides. rsc.org These reactions are often performed in low-water or anhydrous organic solvents to shift the equilibrium away from hydrolysis and towards amidation. rsc.orgresearchgate.net
ATP-Dependent Synthesis: Amide bond synthases and ligases catalyze the direct condensation of a carboxylic acid and an amine. semanticscholar.orgnih.gov These enzymes activate the carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate at the expense of ATP. nih.govnih.gov While requiring a cofactor, ATP recycling systems can be implemented to improve the economic viability of these processes. rsc.orgsemanticscholar.org
Sustainable Solvents Many conventional amide synthesis protocols employ polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are classified as hazardous and are under increasing regulatory scrutiny. nih.govtandfonline.com A major focus of green chemistry is the replacement of these solvents with safer, more sustainable alternatives. Research has identified several greener solvents suitable for amide and peptide synthesis, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), dimethyl carbonate (DMC), and γ-valerolactone (GVL). tandfonline.comacs.org The selection of a suitable green solvent depends on factors such as reactant solubility and the ability to swell the solid-phase resins used in peptide synthesis. acs.orgresearchoutreach.org
| Green Chemistry Approach | Principle | Example |
| Catalytic Direct Amidation | Waste reduction, atom economy | Boronic acid or ruthenium-catalyzed coupling of carboxylic acids and amines. acs.org |
| Enzymatic Synthesis | Use of renewable catalysts, mild conditions | Lipase-catalyzed aminolysis of esters; ATP-dependent amide bond synthases. nih.govrsc.org |
| Sustainable Solvents | Use of safer chemicals | Replacement of DMF/DCM with 2-MeTHF, CPME, GVL, or DMC. tandfonline.comacs.org |
Stereochemical Investigations of S 2 Amino N 2 Bromo Benzyl Propionamide
Principles of Absolute Configuration and Stereoisomerism
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. (S)-2-Amino-N-(2-bromo-benzyl)-propionamide possesses a chiral center—an atom bonded to four different groups—which gives rise to the existence of two non-superimposable mirror images known as enantiomers: the (S)-isomer and the (R)-isomer. studysmarter.co.ukwikipedia.org The absolute configuration at this chiral center is unequivocally described using the Cahn-Ingold-Prelog (CIP) system. wikipedia.org
The Cahn-Ingold-Prelog (CIP) rules provide a standardized method for assigning the absolute configuration (R or S) to a stereocenter. fiveable.mefiveable.me The process involves a two-step procedure: assigning priorities to the substituents attached to the chiral center and orienting the molecule to determine the configuration. openochem.org
Assigning Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the chiral carbon. The higher the atomic number, the higher the priority. If there is a tie, the evaluation proceeds to the next atoms along the chain until a point of difference is found. wikipedia.orgyoutube.com
For this compound, the chiral center is the carbon atom at the second position of the propionamide (B166681) backbone (the α-carbon). The four different groups attached to this carbon are:
The priority assignment for these groups is detailed in the table below.
| Priority | Group Attached to Chiral Carbon | Rationale for Priority Assignment |
| 1 (Highest) | -NH₂ | The nitrogen atom (atomic number 7) has a higher atomic number than the carbon atoms of the other two groups. |
| 2 | -C(=O)NHCH₂C₆H₄Br | The carbon of the carboxamide is bonded to an oxygen (atomic number 8, treated as two bonds to oxygen) and a nitrogen. This takes precedence over the methyl group's carbon, which is only bonded to hydrogens. |
| 3 | -CH₃ | The carbon atom (atomic number 6) has a higher atomic number than hydrogen. |
| 4 (Lowest) | -H | The hydrogen atom has the lowest atomic number (1). |
Determining Configuration: The molecule is then oriented in space so that the group with the lowest priority (the hydrogen atom) is pointing away from the observer. openochem.org The direction of the path from the highest priority group (1) to the second-highest (2) and then to the third-highest (3) is observed. If the path proceeds in a counter-clockwise direction, the configuration is designated as S (from the Latin sinister, meaning left). If the path is clockwise, the configuration is R (from the Latin rectus, meaning right). chemistrytalk.org
In the case of this compound, this counter-clockwise arrangement of substituents confers the (S) absolute configuration. This configuration originates from its precursor, the naturally occurring amino acid (S)-alanine (L-alanine), which predominantly possesses the S-configuration. libretexts.orgaskfilo.com
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. It is calculated as: ee (%) = [([S] - [R]) / ([S] + [R])] x 100
Accurate determination of ee is crucial in asymmetric synthesis. nih.gov Several analytical techniques are employed for this purpose, each with distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times, allowing for separation and quantification. masterorganicchemistry.com | High accuracy and resolution; widely applicable. | Requires development of specific methods and columns for different compounds. mdpi.com |
| Chiral Gas Chromatography (GC) | Similar to HPLC, but used for volatile and thermally stable compounds. Enantiomers are separated on a chiral stationary phase. ic.ac.uk | High sensitivity and resolution for suitable analytes. | Limited to volatile and thermally stable compounds; may require derivatization. ic.ac.uk |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR signals for the enantiomers become distinct and can be integrated for quantification. | Rapid analysis; does not require physical separation. | May have lower sensitivity and accuracy compared to chromatographic methods; requires chiral auxiliaries. ic.ac.uk |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the excess enantiomer. | Simple and non-destructive. | Can be inaccurate due to dependence on concentration, solvent, and temperature; requires a known value for the specific rotation of the pure enantiomer. mdpi.comic.ac.uk |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. The signal intensity is related to the enantiomeric excess. nih.gov | Sensitive technique for structural analysis and ee determination. | Requires the molecule to have a chromophore near the stereocenter. |
Stereocontrol during the Formation of the Propionamide Scaffold
The propionamide scaffold of this compound is derived from the amino acid (S)-alanine. The primary challenge in the synthesis of this molecule is the formation of the amide bond between the carboxylic acid of (S)-alanine and 2-bromobenzylamine (B1296416) while maintaining the stereochemical integrity of the chiral α-carbon. The loss of stereochemical purity during this step can lead to a mixture of (S) and (R) enantiomers, a process known as racemization.
Stereocontrol is typically achieved by starting with an enantiomerically pure, N-protected (S)-alanine and employing coupling conditions that minimize racemization. The activation of the carboxylic acid group is a critical step where racemization can occur, often through the formation of an oxazolone (B7731731) intermediate. rsc.org Therefore, the choice of coupling reagent is paramount.
Several modern coupling reagents have been developed to facilitate amide bond formation with minimal risk of racemization. These reagents activate the carboxyl group under mild conditions, allowing it to react efficiently with the amine before it has the chance to racemize.
| Coupling Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. Often used with additives like HOBt or Oxyma to suppress racemization. researchgate.net |
| Phosphonium (B103445) Salts | BOP, PyBOP | Form an activated ester that is highly reactive towards amines but less prone to racemization. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Similar to phosphonium salts, these reagents generate activated esters that promote rapid and clean amide bond formation. |
| Organophosphorus Reagents | T3P (Propylphosphonic Anhydride) | A versatile and green reagent that promotes amide formation with low epimerization. researchgate.net |
| Novel Reagents | Ynamides, Allenones | These reagents have been developed as racemization-free alternatives for peptide and chiral amide synthesis. rsc.orgrsc.org |
The synthetic strategy would involve protecting the amino group of (S)-alanine (e.g., with a Boc or Cbz group), activating the carboxylic acid using one of the aforementioned reagents, and then reacting it with 2-bromobenzylamine. A final deprotection step would yield the target compound with its (S)-configuration preserved.
Stereochemical Stability and Potential for Racemization
The stereochemical stability of this compound refers to the resistance of its chiral center to inversion, which would lead to the formation of its (R)-enantiomer (racemization). The α-hydrogen atom on the chiral carbon is weakly acidic and, under certain conditions, can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of (S) and (R) products. rsc.org
Several factors can influence the potential for racemization:
pH: Both strong basic and acidic conditions can catalyze the enolization process, increasing the rate of racemization.
Temperature: Higher temperatures provide the necessary activation energy for proton abstraction and inversion, thus increasing the likelihood of racemization.
Solvent: The choice of solvent can affect the stability of the transition states involved in the racemization pathway.
Activation during Synthesis: As discussed previously, the activation of the adjacent carboxyl group during amide synthesis significantly increases the acidity of the α-hydrogen, making it the step most susceptible to racemization. rsc.org
For this compound, once synthesized and purified, the stereocenter is generally stable under neutral conditions, typical for storage and many biological assays. However, exposure to harsh pH or elevated temperatures could compromise its enantiomeric purity over time. The use of racemization-free coupling reagents during its synthesis is the most critical step to ensure high stereochemical integrity in the final product. researchgate.netrsc.org
Influence of Stereochemistry on Molecular Conformation and Interactions
This fixed stereochemistry influences several key molecular features:
Rotational Barriers: The 'S' configuration dictates the steric environment around the single bonds of the propionamide backbone. Rotation around the Cα-C(O) and Cα-N bonds is restricted, leading to preferred dihedral angles and a limited set of low-energy conformations. researchgate.net
Intramolecular Interactions: The specific spatial orientation of the substituents can facilitate or prevent intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the amino group (-NH₂) and the carbonyl oxygen (-C=O), stabilizing a particular folded conformation. The stereochemistry at the α-carbon is a key determinant of whether the geometry is favorable for such an interaction. nih.gov
Intermolecular Interactions: The way this compound interacts with other molecules, including solvent molecules or biological targets, is governed by its conformation. The stereochemistry influences which functional groups are exposed and available for hydrogen bonding, hydrophobic interactions, or dipole-dipole interactions. nih.gov Studies on related chiral amides have shown that even subtle changes in stereochemistry can dramatically alter molecular conformation and, consequently, biological function. researchgate.netsci-hub.st
Advanced Structural Elucidation and Analytical Method Development
Spectroscopic Characterization Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules in solution. For (S)-2-Amino-N-(2-bromo-benzyl)-propionamide, both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.
A key structural feature of N-substituted amides is the potential for hindered rotation around the carbonyl carbon-nitrogen (C-N) bond, which possesses partial double-bond character. This can lead to the presence of two distinct rotational isomers (rotamers), typically designated as E (trans) and Z (cis) configurations. In solution at room temperature, if the rotational barrier is sufficiently high, NMR spectra may show two separate sets of signals corresponding to these two conformers. scielo.br The ratio of these conformers can be influenced by the solvent, temperature, and steric hindrance of the substituents. scielo.br Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further insight by identifying through-space correlations between protons, helping to definitively assign the spatial arrangement of each conformer. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide N-H | 8.0 - 8.5 | - |
| Aromatic C-H | 7.1 - 7.6 | 127.0 - 133.0 |
| Benzyl (B1604629) CH₂ | 4.3 - 4.5 | ~43.0 |
| α-CH | 3.5 - 3.8 | ~52.0 |
| Amino NH₂ | 1.5 - 2.5 (broad) | - |
| Methyl CH₃ | 1.3 - 1.5 | ~18.0 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are complementary; IR spectroscopy is sensitive to changes in dipole moments, while Raman spectroscopy detects changes in molecular polarizability. scirp.org
For this compound, key vibrational modes can be assigned to its constituent functional groups. The amide group gives rise to several characteristic bands: the C=O stretching vibration (Amide I band) is typically strong in the IR spectrum, while the N-H bending and C-N stretching vibrations (Amide II and III bands) are also readily identifiable. The primary amine (-NH₂) group will show characteristic stretching vibrations. The aromatic ring will exhibit C-H stretching and C=C in-ring stretching vibrations. The presence of the bromine atom can be confirmed by a C-Br stretching vibration, which appears in the far-infrared region.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Primary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Amide (N-H) | Stretch | 3200 - 3400 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |
| Aromatic (C=C) | In-ring Stretch | 1450 - 1600 | Medium-Strong |
| Amide (N-H) | Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Amide (C-N) | Stretch (Amide III) | 1200 - 1300 | Medium |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Using high-resolution mass spectrometry (HRMS), the elemental formula of the parent molecule can be unequivocally determined. nih.gov
Upon ionization, this compound will produce a molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), a protonated molecular ion [M+H]⁺. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom, with two signals of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce smaller, characteristic ions. youtube.com The fragmentation of N-benzyl amides often involves cleavage of the benzylic C-N bond. core.ac.uk For this compound, plausible fragmentation pathways include the loss of the 2-bromobenzyl group to form a propionamide-related fragment, or cleavage to form the 2-bromobenzyl cation or a related tropylium (B1234903) ion. core.ac.uk Other common fragmentations for amino acid derivatives include the loss of ammonia (B1221849) (NH₃) or the loss of water (H₂O) and/or carbon monoxide (CO) from the carboxyl group. nih.gov
Table 3: Plausible Mass Spectrometry Fragmentation Pattern for this compound (Protonated)
| m/z Value (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 271 / 273 | [C₁₀H₁₄BrN₂O + H]⁺ (Molecular Ion) | - |
| 170 / 172 | [BrC₇H₇]⁺ (2-bromobenzyl cation) | C₃H₇N₂O |
| 102 | [C₃H₇N₂O]⁺ | BrC₇H₇ |
| 88 | [C₃H₆NO]⁺ | NH₃ from fragment at m/z 102 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to determine the precise spatial coordinates of each atom.
This technique would provide unambiguous confirmation of the (S)-stereochemistry at the chiral center. Furthermore, it would reveal detailed information about bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's preferred solid-state conformation. Intermolecular interactions, such as hydrogen bonding between the amide and amine groups of adjacent molecules in the crystal lattice, would also be elucidated. Such interactions are crucial for understanding the physical properties of the compound, including its melting point and solubility. As of this writing, a public crystal structure for this compound has not been reported.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating the target compound from impurities and for confirming its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and enantiomeric excess of chiral compounds like this compound. The development of a robust HPLC method is critical for quality control.
To determine the enantiomeric excess (e.e.), a chiral stationary phase (CSP) is required. CSPs are designed to interact differently with the two enantiomers of a chiral molecule, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds. Method development involves screening different CSPs and mobile phase conditions (both normal-phase and reversed-phase) to achieve baseline separation of the (S)- and (R)-enantiomers. researchgate.net
Table 4: Example HPLC Method Parameters for Chiral Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol/Diethylamine |
| Reversed Phase: Acetonitrile/Water with acidic or basic modifier | |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | 25 - 40 °C |
| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., ~210 nm, ~260 nm) |
| Injection Volume | 5 - 20 µL |
Table 5: List of Compound Names
| Compound Name |
|---|
| This compound |
| (R)-2-Amino-N-(2-bromo-benzyl)-propionamide |
| Hexane |
| Isopropanol |
| Diethylamine |
| Acetonitrile |
| Water |
| Carbon Monoxide |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography stands as a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, this compound, with its polar primary amine and secondary amide functional groups, is non-volatile and would undergo thermal decomposition at the high temperatures required for GC analysis. To overcome this limitation, a critical derivatization step is employed to convert the analyte into a more volatile and thermally stable form. thermofisher.comsigmaaldrich.com
A common and effective approach for amino acid derivatives is a two-step derivatization process involving esterification followed by acylation or silylation. nih.gov For this compound, silylation of the primary amine using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a suitable strategy. thermofisher.com This reaction replaces the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby reducing intermolecular hydrogen bonding and significantly increasing the compound's volatility. sigmaaldrich.com
The chiral nature of the molecule necessitates the use of a chiral stationary phase (CSP) to resolve the (S)-enantiomer from its potential (R)-enantiomer impurity. A cyclodextrin-based capillary column, such as one containing a derivatized beta-cyclodextrin, is often effective for the enantioseparation of derivatized amino acid analogues. mdpi.com
Hypothetical GC-MS Method Parameters:
The analysis would be performed on a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), which provides both chromatographic separation and structural information for peak identification.
| Parameter | Value/Description |
| GC Column | Chirasil-Val Capillary Column (25 m x 0.25 mm ID, 0.16 µm film thickness) |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-550 m/z |
Under these hypothetical conditions, the derivatized (S)-enantiomer and its potential (R)-enantiomer impurity would be well-separated. The mass spectrometer would provide crucial data for structural confirmation. The fragmentation pattern of the TMS-derivatized this compound would be expected to show characteristic ions. A key fragment would likely be the iminium cation resulting from alpha-cleavage, and another significant peak would correspond to the 2-bromobenzyl cation. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would be a definitive marker in the mass spectrum for bromine-containing fragments. ojp.gov
Table of Hypothetical GC-MS Results:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| TMS-(S)-2-Amino-N-(2-bromo-benzyl)-propionamide | 21.5 | 344/346 (M+), 170/172, 116, 73 |
| TMS-(R)-2-Amino-N-(2-bromo-benzyl)-propionamide | 22.1 | 344/346 (M+), 170/172, 116, 73 |
Development of Robust Analytical Procedures for Research Applications
The development strategy involves a systematic evaluation of the GC method parameters to achieve optimal performance. This includes the optimization of the oven temperature program to ensure adequate separation between the main peak and any potential impurities, the injector temperature to ensure efficient volatilization without degradation, and the derivatization conditions (reagent volume, reaction time, and temperature) to ensure complete and reproducible conversion of the analyte to its volatile derivative.
Once the method is optimized, it undergoes a thorough validation to demonstrate its suitability. The validation process assesses several key performance characteristics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. The use of a chiral column provides the necessary specificity for enantiomeric separation.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies where a known amount of analyte is added to a sample matrix.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. This is particularly important for the quantification of impurities.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu Parameters to be tested include oven temperature (± 2°C), flow rate (± 0.1 mL/min), and derivatization time (± 5 min).
Table of Hypothetical Method Validation Results:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers | Rs = 2.1 |
| Linearity (Range) | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 (over 1-100 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability) | %RSD ≤ 2.0% | %RSD = 0.8% |
| Precision (Intermediate) | %RSD ≤ 2.0% | %RSD = 1.3% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.15 µg/mL |
| Robustness | All results within system suitability requirements | Passed |
The successful development and validation of such a robust GC procedure ensures that this compound can be consistently analyzed with high accuracy and precision, supporting its use in further research applications. americanpharmaceuticalreview.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of molecules. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution and energy levels.
The electronic structure of a molecule is key to its reactivity and physical properties. Two important descriptors of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more chemically reactive. nih.gov For (S)-2-Amino-N-(2-bromo-benzyl)-propionamide, a theoretical calculation would pinpoint the energies of these frontier orbitals, thus predicting its reactive nature.
The Molecular Electrostatic Potential (MEP) is another critical aspect of electronic structure analysis. It is a visual representation of the total electrostatic potential on the surface of a molecule. The MEP map uses a color spectrum to indicate regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. This allows for the prediction of how the molecule will interact with other charged or polar species, highlighting potential sites for electrophilic and nucleophilic attack.
Table 1: Key Electronic Structure Parameters and Their Significance
| Parameter | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. irjweb.com |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface, identifying electron-rich and electron-poor regions. |
Quantum chemical calculations can predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated, which can be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.
These calculations also help in determining the most stable conformations of a molecule. By rotating the rotatable bonds in this compound and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This allows for the identification of the lowest energy (most stable) conformation and the energy barriers between different conformers.
The flexibility of this compound, due to its rotatable single bonds, gives rise to various conformational isomers. A detailed study of its energy landscape would reveal the relative stabilities of these conformers and the transition states that connect them. This information is crucial for understanding how the molecule might behave in different environments and how its shape can influence its biological activity. Computational methods can systematically explore the conformational space to identify all low-energy isomers and the pathways for interconversion between them.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and flexibility of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.
For this compound, an MD simulation could reveal how the molecule flexes, bends, and rotates in a solvent environment, such as water. This provides a more realistic picture of its behavior in a biological context. The simulation can also be used to study how the molecule interacts with its surrounding solvent molecules and to calculate various thermodynamic properties.
Computational Approaches for Exploring Molecular Interactions
Understanding how a molecule interacts with biological macromolecules, such as proteins, is fundamental for drug design and discovery. Computational approaches like ligand-receptor docking are invaluable in this regard.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov This method is widely used to predict the binding affinity and mode of interaction between a small molecule and its protein target.
In a theoretical docking study of this compound, the molecule would be docked into the active site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The results of the docking simulation can provide a detailed 3D model of the ligand-receptor complex, showing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is critical for understanding the mechanism of action and for designing more potent and selective analogs.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Prediction of Reactive Sites and Stability Profiles
Molecular Electrostatic Potential (MEP)
One of the key methods for predicting reactive sites is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. In principle, electron-rich areas, which are characterized by negative electrostatic potential, are susceptible to electrophilic attack, while electron-deficient areas, with positive electrostatic potential, are prone to nucleophilic attack.
For this compound, the MEP surface would likely indicate that the oxygen atom of the carbonyl group and the nitrogen atom of the primary amine are electron-rich sites, making them potential targets for electrophiles. Conversely, the hydrogen atoms of the amine and amide groups would exhibit a positive electrostatic potential, rendering them susceptible to nucleophilic interactions. The aromatic ring, influenced by the electron-withdrawing bromine atom, would present a more complex potential surface, with specific regions being more prone to attack than others.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is another cornerstone of reactivity prediction. masterorganicchemistry.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
In the case of this compound, DFT calculations could determine the energies of these frontier orbitals. The distribution of HOMO and LUMO densities across the molecule would pinpoint the most probable sites for reaction. For instance, if the HOMO is localized on the amino group, this would suggest that this part of the molecule is the primary site for nucleophilic reactions. If the LUMO is concentrated around the brominated benzyl (B1604629) ring, this area would be the most likely target for an incoming nucleophile.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the stability and reactivity of the molecule. These descriptors provide a more nuanced understanding of the molecule's chemical nature.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These parameters, derived from computational calculations, offer a quantitative framework for comparing the reactivity of this compound with other related compounds.
Interactive Data Tables
The following tables illustrate the type of data that would be generated from a comprehensive computational study on this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as specific experimental or computational data for this exact compound is not publicly available.
Table 1: Predicted Reactive Sites from Molecular Electrostatic Potential (MEP) Analysis
| Atomic Site | Predicted Reactivity | Rationale |
| Carbonyl Oxygen (C=O) | Nucleophilic | High electron density, negative potential |
| Amine Nitrogen (-NH₂) | Nucleophilic | Lone pair of electrons, negative potential |
| Amide Hydrogen (-NH-) | Electrophilic | Electron-deficient due to adjacent carbonyl |
| Aromatic Ring Carbons | Moderately Electrophilic | Influenced by the inductive effect of bromine |
| Bromine Atom (-Br) | Potential Leaving Group | Can be substituted in certain reactions |
Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data and Global Reactivity Descriptors
| Parameter | Hypothetical Value (eV) | Implication for Reactivity & Stability |
| HOMO Energy | -6.5 | Indicates electron-donating capability |
| LUMO Energy | -1.2 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 | Suggests high kinetic stability |
| Chemical Hardness (η) | 2.65 | Indicates resistance to deformation |
| Chemical Softness (S) | 0.38 | Lower value suggests less polarizability |
| Electronegativity (χ) | 3.85 | Overall electron-attracting tendency |
| Electrophilicity Index (ω) | 2.80 | Moderate electrophilic character |
Chemical Reactivity, Derivatization, and Structure Reactivity Relationships
Reactions Involving the Amine Functional Group
The primary amine group, originating from the L-alanine backbone, is a key site of nucleophilic reactivity and basicity. As a nucleophile, it readily participates in reactions with a variety of electrophiles.
N-Alkylation: The amine can undergo alkylation with alkyl halides through a nucleophilic substitution mechanism. masterorganicchemistry.com Due to the potential for over-alkylation, this reaction can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation.
N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides smoothly converts the primary amine into a secondary amide. masterorganicchemistry.com This transformation is often used as a protecting strategy for the amine group or to introduce new structural motifs.
Imine Formation: The amine can react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction is fundamental in dynamic covalent chemistry and for the synthesis of various heterocyclic systems.
Salt Formation: As a weak base, the amine group readily reacts with acids to form the corresponding ammonium salts, which often exhibit increased solubility in aqueous media compared to the free base. libretexts.org
Chemical Transformations at the Amide Moiety
The secondary amide linkage provides structural rigidity and is generally stable. However, it can be transformed under specific conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the parent carboxylic acid, (S)-2-aminopropanoic acid (L-alanine), and the corresponding amine, (2-bromophenyl)methanamine. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. wikipedia.org
Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform the propionamide (B166681) moiety into a 1,2-diaminopropane (B80664) derivative, specifically (S)-N1-(2-bromobenzyl)propane-1,2-diamine.
Reactivity of the Bromine Atom on the Benzyl (B1604629) Ring
The bromine atom attached to the benzene (B151609) ring is an aryl bromide, a functional group that is a cornerstone of modern cross-coupling chemistry. While it is generally unreactive toward classical nucleophilic aromatic substitution, it excels as an electrophilic partner in metal-catalyzed reactions.
Direct nucleophilic aromatic substitution (SNAr) on the 2-bromobenzyl moiety is challenging. SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this compound. organic-chemistry.orgnih.gov
However, copper-catalyzed nucleophilic substitution, known as the Ullmann condensation or Ullmann-type reaction, provides a viable pathway for replacing the bromine atom with various nucleophiles. wikipedia.org This reaction class, though often requiring higher temperatures than palladium-catalyzed alternatives, can be used to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgnih.gov For instance, reacting (S)-2-Amino-N-(2-bromo-benzyl)-propionamide with an alcohol in the presence of a copper catalyst could yield an ether derivative.
The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental tools for derivatization.
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov This allows for the introduction of a wide array of amino substituents at the 2-position of the benzyl ring, transforming the molecule into a derivative of 2-aminobenzylamine. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. This versatile reaction tolerates a wide range of functional groups and can be used to introduce diverse substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, at the bromine-bearing carbon.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes, to form a new carbon-carbon triple bond. The resulting alkynyl-substituted aromatic compounds are valuable intermediates for the synthesis of more complex structures and materials.
The table below summarizes the potential transformations via these key cross-coupling reactions.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |
|---|---|---|---|
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-Nitrogen | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester (RB(OH)₂) | Aryl-Carbon | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl-Alkyne (C-C) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) |
Role as a Synthetic Intermediate and Building Block for Diverse Molecular Scaffolds
The trifunctional nature of this compound makes it a highly valuable building block for constructing diverse and complex molecular architectures. Each functional group serves as a handle for selective modification, allowing for a modular approach to synthesis.
Chiral Core: The (S)-alanine-derived core provides a fixed stereochemical element, which is crucial in the synthesis of enantiomerically pure molecules, particularly for pharmaceutical and biological applications.
Amine Terminus: The primary amine allows for peptide-like chain extension or the introduction of various substituents via alkylation or acylation.
Aryl Bromide Site: The 2-bromo-benzyl group is a versatile platform for diversification. As detailed in section 6.3.2, metal-catalyzed cross-coupling reactions can be employed to append a wide range of molecular fragments at this position.
By strategically combining reactions at these different sites, a chemist can generate a large library of related compounds from a single, common intermediate. For example, one could first perform a Suzuki coupling to introduce a new aryl group at the bromine's position and subsequently modify the primary amine to build a more complex, multi-functional scaffold. This utility positions the compound as a key intermediate for creating novel molecular frameworks for applications in medicinal chemistry, materials science, and catalysis. Amino acid-based hubs are recognized as versatile components for constructing such multifunctional molecules.
Structure-Reactivity Relationship (SRR) Studies of the Compound
Specific, detailed structure-reactivity relationship (SRR) studies for this compound are not extensively reported in the public literature, as it is primarily characterized as a synthetic intermediate. However, its reactivity can be inferred from the electronic and steric properties of its constituent parts based on well-established chemical principles.
Electronic Effects: The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution, though this is less relevant than its role as a leaving group in cross-coupling. Its electron-withdrawing inductive effect slightly increases the acidity of the amide N-H proton and decreases the basicity of the primary amine compared to a non-halogenated analogue.
Steric Effects: The presence of the bromine atom in the ortho position of the benzyl ring introduces steric hindrance. This could influence the kinetics of reactions involving the adjacent amide nitrogen or the benzylic methylene (B1212753) group. For instance, the rate of amide bond rotation may be affected, and access to the amide carbonyl by bulky reagents could be partially restricted.
Chiral Influence: The stereocenter at the alpha-carbon can direct the stereochemical outcome of reactions at adjacent positions, although such effects would be minimal for transformations occurring far from the chiral center, such as at the aryl bromide site.
A systematic study would be required to quantify these relationships, for example, by comparing the reaction rates of this compound in Suzuki or Buchwald-Hartwig reactions against its 3-bromo and 4-bromo isomers to probe the steric and electronic effects of the halogen's position.
Future Research Perspectives and Methodological Advancements
Exploration of Undiscovered Reaction Pathways and Synthetic Transformations
While the fundamental synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-propionamide can be envisioned through standard amide coupling reactions between a protected (S)-alanine derivative and 2-bromobenzylamine (B1296416), there remains a vast, unexplored landscape of alternative and potentially more efficient synthetic transformations.
Table 1: Potential Synthetic Routes for this compound
| Route | Reactant 1 | Reactant 2 | Coupling Method | Key Considerations |
| 1 | N-protected (S)-alanine | 2-bromobenzylamine | Peptide coupling reagents (e.g., HATU, DCC) | Avoidance of racemization at the chiral center. |
| 2 | (S)-Alanine | 2-bromobenzyl isocyanate | Nucleophilic addition | Isocyanate availability and stability. |
| 3 | (S)-2-Azidopropionyl chloride | 2-bromobenzylamine | Staudinger ligation | Multi-step synthesis of the acyl azide. |
| 4 | (S)-Alanine methyl ester | 2-bromobenzylamine | Direct amidation (high temp) | Potential for side reactions and racemization. |
Future research could focus on uncovering novel reaction pathways that offer advantages in terms of atom economy, stereochemical control, and environmental impact. One promising avenue is the exploration of Umpolung amide synthesis (UmAS) . This strategy reverses the traditional polarity of the reacting partners, potentially allowing for the formation of the amide bond with high fidelity and retention of stereochemistry.
Furthermore, enzymatic strategies are emerging as powerful tools in amide bond formation. The use of engineered amide bond synthetases (ABSs) could provide a highly selective and environmentally benign route to this compound, operating under mild conditions and minimizing the need for protecting groups and stoichiometric activating agents. nih.gov
Development of Novel Catalytic Systems for Enhanced Synthesis and Functionalization
The development of innovative catalytic systems is paramount for improving the efficiency and selectivity of the synthesis and subsequent functionalization of this compound. The presence of a bromine atom on the benzyl (B1604629) ring offers a handle for a variety of cross-coupling reactions, making the development of compatible catalytic systems a key research focus.
Table 2: Potential Catalytic Functionalizations of the Aryl Bromide Moiety
| Reaction Type | Catalyst System | Potential Product Class |
| Suzuki Coupling | Palladium-based catalysts (e.g., Pd(PPh₃)₄) | Biaryl-substituted propionamides |
| Buchwald-Hartwig Amination | Palladium or Copper catalysts | Diamine derivatives |
| Sonogashira Coupling | Palladium/Copper co-catalysis | Alkynyl-substituted propionamides |
| Heck Coupling | Palladium-based catalysts | Alkenyl-substituted propionamides |
A significant area for advancement lies in asymmetric catalysis . While the chirality of the starting (S)-alanine can direct the stereochemistry of the propionamide (B166681) backbone, the development of chiral catalysts for the functionalization of the molecule could introduce additional stereocenters with high control. For instance, asymmetric hydrogenation of an alkene introduced via a Heck coupling could be achieved using chiral rhodium or iridium catalysts. acs.org Recent advances in metallaphotoredox asymmetric catalysis could also enable novel enantioselective transformations. frontiersin.orgnih.gov
Moreover, the exploration of organocatalysis presents a metal-free alternative for various transformations. Chiral Brønsted acids or bifunctional thiourea (B124793) catalysts could be employed to activate the molecule for stereoselective additions or cyclizations, expanding its synthetic utility. beilstein-journals.org
Integration of Advanced Computational Tools for Predictive Chemical Research
The role of computational chemistry in predicting reaction outcomes and designing novel synthetic routes is rapidly expanding. For a molecule like this compound, advanced computational tools can provide invaluable insights.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate reaction mechanisms for its synthesis and functionalization.
Predict the transition state energies to understand reaction kinetics and selectivity.
Model the interaction of the molecule with potential catalysts to aid in catalyst design.
Machine Learning (ML) algorithms are also becoming increasingly powerful in predictive chemistry. By training models on large datasets of amide-forming reactions, it is possible to predict the optimal conditions (reagents, solvents, temperature) for the synthesis of this compound with high accuracy. nih.govmdpi.com These models can also predict the likelihood of success for various cross-coupling reactions on the aryl bromide moiety, saving significant experimental time and resources.
Furthermore, computational tools can be used to predict the physicochemical properties and potential biological activities of derivatives of this compound, guiding the design of new molecules with desired functions.
Strategic Integration into Broader Organic Synthesis Frameworks for Complex Chemical Structures
The true potential of this compound lies in its strategic use as a building block for the synthesis of more complex and functionally rich molecules. Its bifunctional nature—a chiral amino acid-derived core and a functionalizable aromatic ring—makes it a versatile intermediate.
One area of potential application is in the synthesis of peptidomimetics . The core structure can mimic a dipeptide unit, and the 2-bromobenzyl group can be elaborated to introduce functionalities that interact with biological targets. The ability to perform cross-coupling reactions on the aromatic ring allows for the late-stage diversification of these peptidomimetic scaffolds.
The compound could also serve as a key fragment in the synthesis of macrocyclic compounds . Intramolecular cyclization, potentially via a palladium-catalyzed reaction between the amine and the aryl bromide (an intramolecular Buchwald-Hartwig reaction), could lead to the formation of novel heterocyclic structures.
Finally, the strategic incorporation of this building block into total synthesis campaigns of natural products or pharmaceutically active compounds could provide novel and more efficient routes to these complex targets. The combination of its inherent chirality and the versatility of the aryl bromide handle makes this compound a promising tool for the construction of intricate molecular architectures.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (S)-2-Amino-N-(2-bromo-benzyl)-propionamide?
- Answer : The compound is typically synthesized via amidation of brominated aromatic precursors. For example:
Bromination : Introduce bromine at the ortho position of benzylamine derivatives using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
Amidation : Couple the brominated benzylamine with (S)-2-aminopropionic acid derivatives (e.g., activated esters or acid chlorides) in the presence of coupling agents like EDC/HOBt .
Chiral Resolution : Use chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer, ensuring enantiomeric excess (>98%) .
- Validation : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm stereochemistry, bromine substitution, and amide bond formation (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 4.3 ppm for benzylic CH₂) .
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 285.2) .
- X-ray Crystallography : Resolve absolute configuration for chiral validation .
Advanced Research Questions
Q. How can researchers optimize chiral purity during large-scale synthesis?
- Answer : Key strategies include:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to favor the (S)-enantiomer .
- Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze the undesired (R)-enantiomer from racemic mixtures .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and exploit solubility differences .
- Data Analysis : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with standards.
Q. How should contradictory biological activity data across studies be addressed?
- Answer : Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation steps:
Replicate Experiments : Use standardized protocols (e.g., fixed concentrations, solvent systems) across labs.
Impurity Profiling : Analyze batches via LC-MS to rule out interference from byproducts (e.g., dehalogenated analogs) .
Target Validation : Confirm binding affinity using orthogonal methods (e.g., SPR, ITC) alongside enzymatic assays .
- Case Study : A 2024 study resolved discrepancies in kinase inhibition data by identifying trace metal contaminants affecting assay readouts .
Q. What strategies are effective for designing metabolically stable analogs?
- Answer : Structural modifications to enhance stability:
- Fluorination : Introduce fluorine at the para position of the benzyl group to block CYP450-mediated oxidation (e.g., as in ’s perfluoronaphthalene analog) .
- Bioisosteric Replacement : Substitute the amide with a sulfonamide group (e.g., as in ’s CB2 receptor ligands) to reduce hydrolysis .
- Prodrug Approaches : Mask the amino group as a tert-butoxycarbonyl (Boc) derivative for improved plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
